molecular formula C21H15ClF3NO5S B2522469 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate CAS No. 338407-05-9

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate

Cat. No. B2522469
CAS RN: 338407-05-9
M. Wt: 485.86
InChI Key: MNKMJKDCCVVDRM-UHFFFAOYSA-N
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Description

The compound "5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate" is a complex organic molecule that likely possesses a range of biological, medicinal, and industrial properties due to its structural features. It contains a pyridine ring, which is a common motif in many biologically active compounds, and a phenylsulfonyl group, which is known to be a versatile functional group in organic synthesis .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multicomponent reactions or nucleophilic aromatic substitution. For instance, a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and a trifluoromethyl-substituted pyrazolone yielded a chromenopyridine derivative with good yield . Similarly, the synthesis of 4-phenylsulfonyl-tetrachloropyridine was achieved through the reaction of sodium phenylsulfinate with pentachloropyridine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques would likely be employed to ascertain the structure of "5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate" once synthesized.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, 2-pyridinyl compounds have been used as COX-2 inhibitors, where substituents at specific positions on the pyridine ring affect the biological activity . The presence of a phenylsulfonyl group can also influence the reactivity of the compound, as seen in the synthesis of tetrachloropyridine derivatives . The electron-withdrawing nature of the trifluoromethyl and phenylsulfonyl groups could affect the regiochemistry of nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups. The trifluoromethyl group is known for its lipophilicity and ability to pass through biological membranes, which could be beneficial for medicinal applications . The phenylsulfonyl group could enhance the solubility of the compound in polar solvents . The compound's stability, melting point, solubility, and other physical properties would need to be determined experimentally.

Relevant Case Studies

While there are no direct case studies on the compound , related compounds have been studied for their biological activities. For example, pyridine derivatives have been evaluated as cyclooxygenase inhibitors, which are important in the treatment of inflammation and pain . The synthesis of ketones from carboxylic acids and aromatic hydrocarbons using a trifluoromethylsulfonyloxy reagent demonstrates the versatility of trifluoromethyl-substituted compounds in organic synthesis .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Deuterium Labelled Analogs : This compound has been involved in the synthesis of stable isotope-labelled analogs of aryloxyphenoxypropionates, useful in herbicide research. Stable isotopes such as deuterium are integrated into the molecular structure for analytical purposes (Bartels & Gatling, 1990).
  • Derivative Synthesis for Weed Control : Derivatives of this compound have been applied in agricultural settings for postemergence grass control in crops like peanuts. These derivatives are effective against various types of annual grasses (Grichar & Boswell, 1986).

Molecular Studies

  • Cell Cycle and Division Studies : Research on derivatives of this compound has provided insights into the mode of action of pyridinyloxyphenoxy propionate herbicides. Studies on oat roots revealed these compounds inhibit protein synthesis, impacting cell division and cell cycle dynamics (Kim & Bendixen, 1987).
  • Investigations into Molecular Conformations : The molecular structure and conformation of related compounds have been explored, providing valuable information about the chemical behavior and interactions of these molecules (Sagar et al., 2017).

Chemical Reactions and Properties

  • Chemical Synthesis and Reactions : Studies have focused on the chemical synthesis and reactions of various derivatives, enhancing our understanding of the chemical properties and potential applications of these molecules (Bradiaková et al., 2009), (Bradiaková et al., 2008).
  • Exploration of Sulfonamides in Cyclisations : Research into sulfonamides, closely related to this compound, has revealed their utility as terminators in cationic cyclisations, opening avenues for the formation of complex molecular structures (Haskins & Knight, 2002).

Agricultural and Horticultural Applications

  • Weed Management in Landscaping : Derivatives have been used in managing weeds in groundcovers and woody landscape plants, indicating its potential use in horticulture and landscaping (Coffman & Frank, 1987).

Miscellaneous Studies

  • Diverse Chemical Applications : Various studies have explored the compound's potential in creating diverse chemical structures like 1,3-oxazoles, indicating its versatility in organic chemistry (Williams & Fu, 2010).

properties

IUPAC Name

[2-(benzenesulfonyl)-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3NO5S/c1-2-19(27)31-17-11-14(30-20-16(22)10-13(12-26-20)21(23,24)25)8-9-18(17)32(28,29)15-6-4-3-5-7-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKMJKDCCVVDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate

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